molecular formula C23H22ClN3O3 B2706427 N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-86-9

N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2706427
CAS No.: 872854-86-9
M. Wt: 423.9
InChI Key: XAOJBYBADWZXAC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a unique architecture:

  • Indol-3-yl core: A heteroaromatic indole ring substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.
  • Linker: A flexible oxo-pyrrolidinyl ethyl chain connecting the indole to the acetamide backbone.
  • Aromatic substituent: A 3-chloro-4-methylphenyl group attached via the acetamide nitrogen.

This compound’s design combines hydrophobic (chloro, methyl), hydrogen-bonding (oxo, pyrrolidinyl), and conformational flexibility elements, making it a candidate for exploring structure–activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-15-8-9-16(12-19(15)24)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOJBYBADWZXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article aims to synthesize existing research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16ClN3O3. It features a chloro-methylphenyl group, an indole moiety, and a pyrrolidine derivative, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been shown to possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039Staphylococcus aureus
2,4,6-tripyrrolidinochlorobenzene0.025Escherichia coli
N-(3-chloro-4-methylphenyl)...TBDTBD

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.

Antifungal Activity

In addition to antibacterial properties, the compound's structural similarities with known antifungal agents suggest potential efficacy against fungal pathogens. Research indicates that certain pyrrolidine derivatives exhibit antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and other fungal strains .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (µM)Target Fungi
Pyrrolidine Derivative A16.69Candida albicans
Pyrrolidine Derivative B56.74Fusarium oxysporum

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies focusing on indole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the chloro and methyl groups may enhance these effects by improving the compound's interaction with biological targets.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)5.55Apoptosis induction
MCF7 (breast cancer)TBDCell cycle arrest

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Indol-3-yl Acetamide Derivatives

NZ-65 and NZ-66 ()
  • Structure : Both feature indol-3-yl groups linked to acetamide backbones via polyethylene glycol (PEG)-like chains and triazole rings.
  • Key differences: NZ-65/NZ-66 incorporate 2,4-difluorophenyl and bis(trifluoromethyl)phenyl groups, enhancing metabolic stability via fluorine substitution.
IJUSOW ()
  • Structure : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide.
  • Key differences :
    • Methoxy groups on both indole and phenyl rings increase solubility compared to the target’s chloro-methylphenyl group.
    • The ethyl linker lacks the pyrrolidinyl-oxo moiety, suggesting reduced steric bulk and altered binding kinetics.

Chloro-Substituted Acetamides

N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()
  • Structure: Combines a thiazolidinone ring with a chloro-substituted phenyl group.
  • Key differences: The thiazolidinone core introduces sulfur-based hydrogen bonding, unlike the target’s pyrrolidinyl group. Chloro substitution at the 2-position (vs. 3-chloro-4-methyl in the target) may alter steric interactions in biological targets.
N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
  • Structure : Features an oxadiazole-pyridine scaffold with dual chloro substituents.
  • Key differences :
    • Oxadiazole rings enhance π-stacking capability compared to the indole core.
    • Dual chloro groups increase hydrophobicity but may reduce solubility relative to the target.

Linker Modifications in Acetamide Derivatives

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
  • Structure : Uses a simple ethyl linker between indole and acetamide.
  • Fluoro-biphenyl group offers distinct electronic effects compared to the target’s chloro-methylphenyl.
Bis(azolyl)sulfonamidoacetamides ()
  • Structure : Azole rings (thiazole, oxazole) replace the indole core.
  • Key differences :
    • Azoles provide different hydrogen-bonding profiles and metabolic stability.
    • Sulfonamide groups introduce acidity, which is absent in the target.

Data Table: Structural Comparison of Key Analogs

Compound Name Core Structure Linker Aromatic Group Key Features Reference
Target Compound Indol-3-yl Oxo-pyrrolidinyl ethyl 3-chloro-4-methylphenyl Chloro, methyl, pyrrolidinyl linker N/A
NZ-65 () Indol-3-yl PEG-like chain + triazole 2,4-difluorophenyl Fluoro, triazole, protein degradation
IJUSOW () Indol-3-yl Ethyl 4-methoxyphenyl Methoxy, ethyl linker
N-(2-Chlorophenyl)-... () Thiazolidinone-indole Thioxo-thiazolidinone 2-chlorophenyl Sulfur-rich core, chloro
N-(3-chloro-4-methoxyphenyl)-... (Ev6) Oxadiazole-pyridine None 4-chlorophenyl Oxadiazole, dual chloro

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